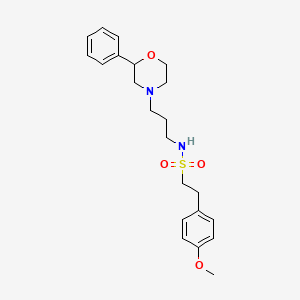
2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide, also known as MPPE, is a chemical compound that has been studied for its potential use in scientific research. MPPE is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide has also been shown to modulate the activity of ion channels, including potassium channels and calcium channels. The exact mechanism of action of 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide is the subject of ongoing research.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide has been shown to modulate the activity of ion channels, including potassium channels and calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has been shown to have a variety of biochemical and physiological effects, making it useful for studying the nervous system, cardiovascular system, and immune system. However, there are also limitations to the use of 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. In addition, its effects on different systems in the body may be complex and difficult to study.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide. One area of research is the development of new synthesis methods for 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide, which may lead to the development of new drugs for the treatment of various diseases. Finally, the effects of 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide on different systems in the body should be further studied to better understand its potential applications in scientific research.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide involves a series of chemical reactions. The starting material is 4-methoxyphenylacetic acid, which is converted to 4-methoxyphenylacetyl chloride. This intermediate is then reacted with N-(3-aminopropyl)morpholine to form the morpholine derivative. The final step involves the reaction of the morpholine derivative with ethanesulfonyl chloride to form 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide. The synthesis of 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide has been studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channels. 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide has been used in studies of the nervous system, cardiovascular system, and immune system. It has also been investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-27-21-10-8-19(9-11-21)12-17-29(25,26)23-13-5-14-24-15-16-28-22(18-24)20-6-3-2-4-7-20/h2-4,6-11,22-23H,5,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAXKWDULPEUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2788919.png)
![2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide](/img/structure/B2788920.png)
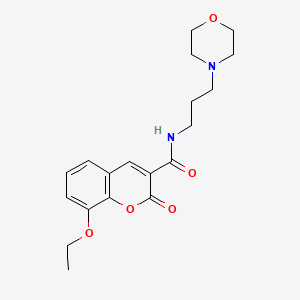
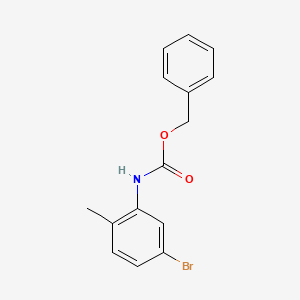
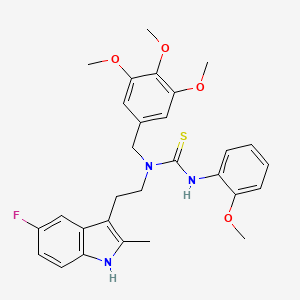
![7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2788927.png)
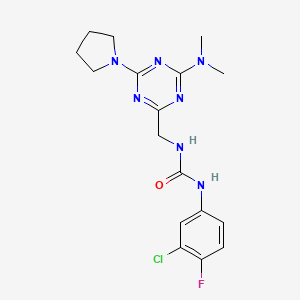
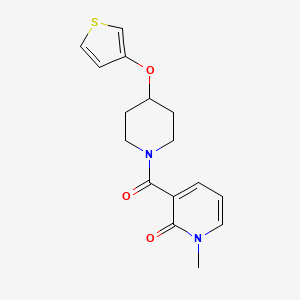

![N-(2,4-dimethoxyphenyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2788931.png)

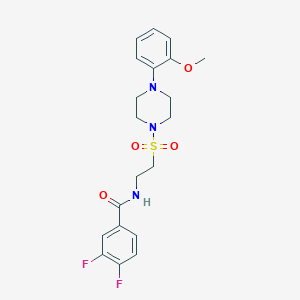
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2788940.png)
